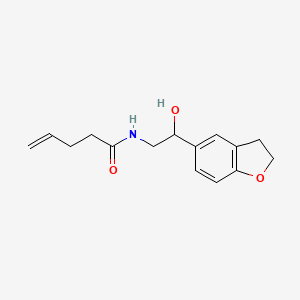

![molecular formula C13H10N2O2S B2827326 N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide CAS No. 941903-16-8](/img/structure/B2827326.png)

N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide” is a compound that belongs to the class of benzothiophene derivatives . Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been used in various fields due to their biological and pharmacological properties .

Synthesis Analysis

Benzothiophene derivatives, including “this compound”, can be synthesized using coupling reactions and electrophilic cyclization reactions . An aryne reaction with alkynyl sulfides has been disclosed to afford benzo[b]thiophenes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by a five-membered ring made up of one sulfur as a heteroatom . The molecules are nearly planar as expected for a conjugated system, with torsion angles between the ring systems .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo a variety of chemical reactions. For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported . This involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Physical and Chemical Properties Analysis

Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Scientific Research Applications

Heterocyclic Synthesis : Benzo[b]thiophen compounds play a crucial role in the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds have potential applications in medicinal chemistry and drug development (Mohareb et al., 2004).

Anticancer Evaluation : Research has been conducted on N-substituted benzamides derivatives that include benzo[b]thiophene structures. These compounds have shown promising anticancer activities against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Diuretic Activity : Some benzo[b]thiophene derivatives have been evaluated for their diuretic properties. Among these, specific compounds showed promising results as diuretics (Yar & Ansari, 2009).

Antitumor Effect : A study has synthesized and investigated the antitumor activity of a series of benzo[b]thiophene-3-carboxamides. Some of these compounds exhibited significant antitumor effects, highlighting their potential in cancer treatment (Ostapiuk et al., 2017).

Antiarrhythmic and Antianxiety Activities : Novel thiophene derivatives have been synthesized and assessed for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed high activity compared to control drugs, indicating their potential for treating various disorders (Amr et al., 2010).

Cell Adhesion Inhibition : Benzo[b]thiophene derivatives have been found to inhibit E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion, suggesting their potential as anti-inflammatory agents (Boschelli et al., 1995).

Drug Metabolism and Disposition : Research into the metabolism and disposition of benzo[b]thiophene derivatives can provide insights into their pharmacokinetic properties, which is crucial for drug development (Renzulli et al., 2011).

Electrochromic Properties : Compounds containing benzo[b]thiophene and carbazole have been synthesized and their electrochromic properties studied. These compounds have potential applications in materials science and electronics (Aydın & Kaya, 2013).

Antimicrobial Agents : Benzo[b]thiophene derivatives have been synthesized and evaluated as potential antimicrobial agents, showing potent activity against various pathogens (Bikobo et al., 2017).

Antipsychotic Agents : Research on heterocyclic carboxamides, including benzo[b]thiophene derivatives, has shown potential for use as antipsychotic agents (Norman et al., 1996).

Acetaminophen Toxicity : A benzothiazole derivative has been evaluated for its antioxidant activity in the context of acetaminophen toxicity, indicating its potential in mitigating liver damage (Cabrera-Pérez et al., 2016).

Safety and Hazards

While specific safety and hazards information for “N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide” is not available, it’s important to handle all chemicals with care. Avoid all personal contact, including inhalation . Use in a well-ventilated area and wear protective clothing when risk of exposure occurs .

Future Directions

The future directions for “N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide” and similar compounds could involve further exploration of their biological and pharmacological properties. Given their wide range of potential applications, these compounds could be further developed and optimized for use in various fields, including medicine and materials science .

Mechanism of Action

Target of Action

Benzothiophene derivatives have been known to exhibit antimicrobial properties against various microorganisms such asC. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .

Mode of Action

It is known that benzothiophene derivatives can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

Benzothiophene derivatives have been known to affect a variety of biochemical pathways, potentially leading to downstream effects such as antimicrobial activity .

Result of Action

Benzothiophene derivatives have been known to exhibit antimicrobial activity, suggesting that they may lead to the inhibition of microbial growth .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzothiophene derivatives .

Biochemical Analysis

Biochemical Properties

It is known that benzothiophene derivatives, to which this compound belongs, have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs .

Cellular Effects

The cellular effects of N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide are currently under investigation. Preliminary studies suggest that some benzothiophene derivatives display high antibacterial activity against certain strains such as S. aureus

Molecular Mechanism

It is known that benzothiophene derivatives can interact with various biomolecules, potentially leading to changes in gene expression

Metabolic Pathways

It is known that benzothiophene derivatives can undergo various transformations, including S-oxidation

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-8-6-11(15-17-8)13(16)14-10-2-3-12-9(7-10)4-5-18-12/h2-7H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKRAXSKTINWHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2827247.png)

![N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2827250.png)

![8-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2827254.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2827257.png)

![3-(4-chlorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827260.png)

![4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2827262.png)